Tris(hydroxymethyl)phosphine oxide
Description
Structure
2D Structure
Properties
IUPAC Name |
bis(hydroxymethyl)phosphorylmethanol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O4P/c4-1-8(7,2-5)3-6/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVZORUPSXTRHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)P(=O)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040213 | |
| Record name | Tris(hydroxymethyl)phosphine oxide | |
| Source | EPA DSSTox | |
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Molecular Weight |
140.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1067-12-5 | |
| Record name | Tris(hydroxymethyl)phosphine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tris(hydroxymethyl)phosphine oxide | |
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| Record name | Methanol, phosphinylidynetris- | |
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| Record name | Methanol, 1,1',1''-phosphinylidynetris- | |
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| Record name | Tris(hydroxymethyl)phosphine oxide | |
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| Record name | Phosphinylidynetrimethanol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | TRIS(HYDROXYMETHYL)PHOSPHINE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Spectroscopic Characterization and Structural Analysis of Tris Hydroxymethyl Phosphine Oxide
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical tool that provides detailed information about the molecular structure, dynamics, and environment of the phosphorus and carbon atoms within the THPO molecule.
Phosphorus-31 (³¹P) NMR spectroscopy is particularly informative for organophosphorus compounds due to the 100% natural abundance and spin ½ nucleus of the ³¹P isotope. huji.ac.il In THPO, the phosphorus atom is in a +5 oxidation state, bonded to an oxygen atom and three hydroxymethyl groups.
The ³¹P NMR spectrum of THPO typically exhibits a single, sharp resonance, indicating the magnetic equivalence of the phosphorus nucleus in the molecule. nih.govsemanticscholar.org The chemical shift (δ) is a key parameter obtained from the spectrum. For THPO in deuterium (B1214612) oxide (D₂O), the ³¹P chemical shift is consistently reported to be approximately +49 ppm. nih.govsemanticscholar.orgresearchgate.net This downfield chemical shift is characteristic of tetracoordinate phosphine (B1218219) oxides. youtube.com The exact chemical shift can be influenced by the solvent, with studies showing variations in different media. For instance, the chemical shift of phosphine oxides can be affected by solvents like benzene (B151609) due to shielding effects. tamu.edu
Table 1: ³¹P NMR Chemical Shift of Tris(hydroxymethyl)phosphine (B1196123) oxide
| Solvent | Chemical Shift (δ) in ppm |
| D₂O | 48.9 |
| D₂O | ~49 |
| D₂O | 48.9 |
| This table is interactive. Click on the headers to sort the data. |
The chemical shift value provides insight into the electronic environment of the phosphorus nucleus. The electronegative oxygen atom double-bonded to the phosphorus deshields the nucleus, causing its resonance to appear at a lower field compared to phosphines. nih.gov The formation of hydrogen bonds, for example with hydrogen peroxide, can further shift the resonance downfield, indicating a change in the electronic density around the phosphorus atom. tamu.edu
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the THPO molecule. Since the three hydroxymethyl groups in THPO are chemically equivalent, the proton-decoupled ¹³C NMR spectrum shows a single signal for the carbon atoms. researchgate.net
This signal appears as a doublet due to the coupling between the ¹³C nucleus and the neighboring ³¹P nucleus (¹J_PC). In D₂O, the chemical shift for the carbons in THPO is observed at approximately 52.2 ppm. nih.govresearchgate.net The presence of a single peak confirms the C₃v symmetry of the molecule in solution. The magnitude of the one-bond phosphorus-carbon coupling constant (¹J_PC) is a valuable parameter for structural characterization, although it is not always reported in standard analyses. For comparison, the ¹J_PC in the related tetrakis(hydroxymethyl)phosphonium (B1206150) cation is 49.6 Hz. researchgate.net The chemical shifts in ¹³C NMR are primarily influenced by hybridization and the electronegativity of attached atoms. udel.edupressbooks.pubyoutube.com
Table 2: ¹³C NMR Spectral Data for Tris(hydroxymethyl)phosphine oxide
| Solvent | Chemical Shift (δ) in ppm | Multiplicity |
| D₂O | 52.2 | Doublet |
| This table is interactive. Click on the headers to sort the data. |
NMR spectroscopy is an invaluable tool for monitoring the progress of chemical reactions involving THPO and for elucidating reaction mechanisms. magritek.com A prominent example is the synthesis of THPO itself, which is often prepared by the oxidation of tris(hydroxymethyl)phosphine (THP). nih.govsemanticscholar.org
The oxidation of THP with hydrogen peroxide can be conveniently monitored by ³¹P NMR spectroscopy. nih.govresearchgate.net As the reaction proceeds, the signal corresponding to THP (δ ≈ -22 to -27 ppm) diminishes, while the signal for THPO (δ ≈ +49 ppm) grows in intensity. This allows for real-time tracking of the conversion and optimization of reaction conditions such as temperature and reaction time to ensure complete conversion and high purity of the final product. researchgate.netrsc.org
Furthermore, in mechanistic studies, NMR can help identify intermediates and byproducts. For instance, in the synthesis of nanoparticles where tetrakis(hydroxymethyl)phosphonium chloride (THPC) is used as a reducing agent, ³¹P NMR helps to unravel the complex chemistry involving the formation of THP and its subsequent oxidation to THPO. rsc.org The stability of THPO in various environments, such as in vivo biological systems, has also been confirmed using ³¹P NMR, which showed a single, stable peak over time with no evidence of metabolism. nih.govsemanticscholar.orgnih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of THPO displays characteristic absorption bands that confirm its molecular structure.
The most prominent features in the IR spectrum of THPO are the bands associated with the hydroxyl (-OH) and phosphoryl (P=O) groups.
O-H Stretching: A broad and strong absorption band is typically observed in the region of 3400-3100 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydroxymethyl groups involved in hydrogen bonding.
C-H Stretching: Absorption bands for the C-H stretching vibrations of the methylene (B1212753) groups (CH₂) are expected in the 3000-2850 cm⁻¹ region.
P=O Stretching: A very strong and sharp absorption band corresponding to the P=O stretching vibration is a key diagnostic peak for phosphine oxides. For phosphine oxides in general, this band appears in the range of 1250-1140 cm⁻¹. researchgate.net The exact position is sensitive to the substituents on the phosphorus atom and intermolecular interactions like hydrogen bonding.
C-O Stretching: The C-O stretching vibration of the primary alcohol groups gives rise to a strong band typically found around 1050-1000 cm⁻¹.
P-C Stretching: The stretching vibration of the P-C bond can also be observed, often in the fingerprint region of the spectrum. researchgate.net
Conformity to an expected IR spectrum is often used as a quality control parameter for THPO. thermofisher.com
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | Stretching (H-bonded) | 3400 - 3100 | Strong, Broad |
| Methylene (-CH₂) | Stretching | 3000 - 2850 | Medium |
| Phosphoryl (P=O) | Stretching | 1250 - 1140 | Strong, Sharp |
| Alcohol (C-O) | Stretching | 1050 - 1000 | Strong |
| This table is interactive. Click on the headers to sort the data. |
Spectroscopic Probes for Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The hydroxyl and phosphoryl groups in THPO are capable of participating in significant intermolecular interactions, most notably hydrogen bonding. These interactions can be effectively studied using spectroscopic techniques.
Hydrogen Bonding: The presence of three hydroxyl groups and a strong hydrogen bond acceptor in the phosphoryl oxygen atom allows THPO to form extensive hydrogen bond networks. nih.gov IR spectroscopy provides direct evidence for this. The broadness of the O-H stretching band is a classic indicator of hydrogen bonding. Furthermore, the frequency of the P=O stretching vibration is sensitive to hydrogen bonding. When the phosphoryl oxygen acts as a hydrogen bond acceptor, the P=O bond is slightly weakened and elongated, resulting in a shift of the stretching frequency to a lower wavenumber (a red shift). rsc.org The magnitude of this shift can be correlated with the strength of the hydrogen bond.
Halogen Bonding: The phosphoryl oxygen of THPO can also act as a halogen bond acceptor. A halogen bond is a non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. Computational studies on model phosphine oxides like trimethylphosphine (B1194731) oxide have shown that the formation of a halogen bond (R-X···O=P) leads to predictable changes in spectroscopic parameters. nih.govmdpi.com Specifically, the formation of a halogen bond causes a downfield shift in the ³¹P NMR signal (ΔδP) and a red shift in the P=O stretching frequency (Δν) in the IR spectrum. nih.govmdpi.com There are established correlations between these spectroscopic shifts and the energy and geometry of the halogen bond. nih.govmdpi.com While specific experimental studies on halogen bonding with THPO are not widely reported, the principles derived from simpler phosphine oxides are directly applicable.
Theoretical and Computational Studies on Tris Hydroxymethyl Phosphine Oxide
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental in predicting the three-dimensional arrangement of atoms in a molecule and understanding the distribution of electrons, which dictates its chemical behavior.
Molecular Geometry: Calculations, such as those using the Hartree-Fock-Roothaan method with basis sets like LANL2DZ and 6-31G, have been employed to determine the optimized geometry of THPO. pleiades.online These theoretical models predict key bond lengths and angles, which are in good agreement with experimental data for related phosphine (B1218219) oxides. nih.gov For instance, the P=O bond length in phosphine oxides is a critical parameter, and calculations for similar molecules show values around 1.50-1.51 Å. nih.govresearchgate.net The geometry around the phosphorus atom is typically tetrahedral.
Electronic Properties: The electronic properties of THPO, such as its dipole moment and the distribution of atomic charges, are crucial for understanding its reactivity and intermolecular interactions. The phosphoryl group (P=O) is highly polar, with a significant negative charge on the oxygen atom and a positive charge on the phosphorus atom. This polarity makes the oxygen atom a strong hydrogen bond acceptor. nih.gov Computational methods also allow for the calculation of properties like the ³¹P NMR chemical shift, which is sensitive to the electronic environment of the phosphorus nucleus and changes upon complexation or interaction with other molecules. mdpi.com
Below is a table of computed properties for Tris(hydroxymethyl)phosphine (B1196123) oxide from quantum chemical calculations. nih.gov
| Property | Value |
| Molecular Weight | 140.07 g/mol |
| XLogP3-AA | -2.4 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
| Exact Mass | 140.02384576 Da |
| Monoisotopic Mass | 140.02384576 Da |
| Topological Polar Surface Area | 77.8 Ų |
| Heavy Atom Count | 8 |
| Formal Charge | 0 |
| Complexity | 82.4 |
Computational Modeling of Reaction Mechanisms
Computational modeling is a valuable tool for elucidating the step-by-step pathways of chemical reactions, identifying transition states, and determining reaction energetics.
For organophosphorus compounds, theoretical modeling has been used to study various reactions, including nucleophilic additions and oxidations. mdpi.com In the context of THPO and related compounds, computational studies can shed light on their synthesis and reactivity. For example, quantum-chemical calculations have been used to determine the thermodynamic parameters for the synthesis of tris(hydroxymethyl)phosphine, the precursor to THPO. pleiades.onlinedocumentsdelivered.com These calculations help in understanding the feasibility and optimizing the conditions for the reaction. pleiades.online
The reactivity of the hydroxyl groups in THPO with various electrophiles, such as isocyanates and epoxides, can also be modeled. researchgate.net These models can predict the activation energies and reaction intermediates, providing a deeper understanding of the polymerization processes where THPO is used as a crosslinker. researchgate.net Furthermore, computational studies can explore the mechanisms of P-C bond cleavage, a reaction that THPO undergoes in certain conditions, such as in the formation of flame-retardant resins with phenols. researchgate.net
Simulation of Intermolecular Interactions and Energetics
The intermolecular forces involving THPO are critical to its physical properties and its role in various applications. Computational simulations are particularly adept at characterizing these non-covalent interactions.
PO⋯H–A Hydrogen Bonds: The phosphoryl oxygen of THPO is a potent hydrogen bond acceptor. Tertiary phosphine oxides, in general, are known to form strong hydrogen bonds with donor species. nih.gov Simulations can quantify the strength and geometry of these hydrogen bonds. In the case of THPO, the hydroxyl groups can act as hydrogen bond donors, leading to self-association or interactions with other protic molecules like water. nih.gov Computational studies on similar systems, like trimethylphosphine (B1194731) oxide dihydrate, have shown the formation of extensive hydrogen-bonded networks. nih.gov These interactions are crucial for understanding the solubility and crystalline structure of THPO.
X⋅⋅⋅O=P Halogen Bonds: The phosphoryl oxygen can also act as a halogen bond acceptor. A halogen bond is a non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. DFT calculations on complexes of trimethylphosphine oxide with various halogen-containing molecules have demonstrated the existence of R–X⋅⋅⋅O=P halogen bonds. mdpi.com These studies reveal correlations between the halogen bond energy, the X⋅⋅⋅O distance, and spectroscopic parameters like the change in the ³¹P NMR chemical shift and the P=O stretching frequency. mdpi.com The angle of the X⋅⋅⋅O=P interaction is typically in the range of 100–120°. mdpi.com Although specific studies on THPO are less common, these findings on analogous phosphine oxides provide a strong basis for understanding the potential of THPO to engage in halogen bonding.
Symmetry-Adapted Perturbation Theory (SAPT) can be employed to decompose the interaction energy of these non-covalent bonds into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces. mdpi.com This level of detail is invaluable for a fundamental understanding of the forces driving molecular recognition and self-assembly processes involving THPO.
Coordination Chemistry and Ligand Properties of Tris Hydroxymethyl Phosphine Oxide
Investigation of Metal Complex Formation with Transition Metals
The coordination chemistry of phosphine (B1218219) oxides, in general, involves the formation of complexes with a variety of metals, where they typically act as hard Lewis bases, binding to metals through the oxygen atom. wikipedia.org The geometry at the phosphorus atom remains tetrahedral upon coordination, with a slight elongation of the P-O bond. wikipedia.org While specific detailed studies on the formation of a wide range of transition metal complexes with Tris(hydroxymethyl)phosphine (B1196123) oxide are not extensively documented in the provided results, the behavior of similar phosphine oxide ligands provides insight. For instance, complexes with hard metal centers are common, and trialkylphosphine oxides are generally better ligands than triarylphosphine oxides. wikipedia.org
Research has shown that tris(2-carboxyethyl)phosphine (B1197953) oxide (TCEPO), a related phosphine oxide, forms complexes with several divalent transition metal ions, including Ni(II), Cu(II), Zn(II), Cd(II), and Pb(II). nih.gov The stability of these complexes is relatively low, with log β(ML) values typically ranging from 1.5 to 2.5. nih.gov In these complexes, the ML species are predominant at a neutral pH. nih.gov Given the structural similarities, it is plausible that THPO would also form complexes with a range of transition metals, likely through the coordination of the phosphoryl oxygen. The presence of the hydroxymethyl groups could also influence the coordination behavior and solubility of the resulting complexes.
Role as a Stabilizing Agent in Noble Metal Nanoparticle Synthesis
A significant application of Tris(hydroxymethyl)phosphine oxide is its role as a stabilizing agent in the synthesis of noble metal nanoparticles. rsc.org In the synthesis of gold, platinum, and gold-platinum alloy nanoparticles using tetrakis(hydroxymethyl)phosphonium (B1206150) chloride (THPC) as a starting material, nuclear magnetic resonance (NMR) spectroscopy has identified THPO as the actual stabilizing agent. rsc.org THPC is widely used for its dual role as a reducing and stabilizing agent; however, studies have clarified that methanol (B129727) and hydrogen act as the reducing agents, while THPO is responsible for stabilizing the formed nanoparticles. rsc.org
The stabilizing effect of THPO is crucial for preventing the agglomeration of nanoparticles, thereby controlling their size and ensuring colloidal stability. rsc.org This is achieved through the coordination of the THPO molecules to the surface of the metal nanoparticles. rsc.org The different stabilities observed for gold and platinum nanoparticles are attributed to the varying catalytic activities of the metals themselves. rsc.org Similarly, tris(hydroxymethyl)phosphine-capped gold nanoparticles have been used as precursors for nanowires, where they bind to DNA templates. documentsdelivered.comresearchgate.net
Comparison with Tris(hydroxymethyl)phosphine as a Ligand
Tris(hydroxymethyl)phosphine (THP), P(CH₂OH)₃, is the parent phosphine from which THPO is derived through oxidation. researchgate.netwikipedia.org As a ligand, THP has been known for about 50 years, but its coordination chemistry has been explored more recently. researchgate.net THP is a water-soluble phosphine that forms complexes with a variety of transition metals, including nickel, palladium, and platinum. researchgate.netacs.org These complexes are often water-soluble, which is advantageous for catalytic applications in aqueous media. researchgate.net
The primary difference between THP and THPO as ligands lies in their coordinating atom and electronic properties. THP coordinates to metals through the phosphorus atom, which is a soft Lewis base, making it suitable for binding to soft metal centers. researchgate.net In contrast, THPO coordinates through the phosphoryl oxygen, a hard Lewis base, favoring coordination with hard metal centers. wikipedia.org This difference in coordination mode leads to distinct properties and applications for their respective metal complexes. For example, THP has been utilized in the formation of catalysts for hydrogenation reactions. researchgate.net
Furthermore, THP is susceptible to oxidation to THPO, which can sometimes occur unintentionally during complex formation if air is not excluded. wikipedia.orgwikipedia.org This transformation from a P-donor ligand to an O-donor ligand can significantly alter the properties and reactivity of the metal complex.
Ligand Design Principles for Hydroxymethyl Phosphine Oxide Systems
The design of ligands based on hydroxymethyl phosphine oxide systems is guided by several principles aimed at tailoring the properties of the resulting metal complexes for specific applications. The presence of the hydroxymethyl groups imparts water solubility, a desirable feature for green chemistry and biological applications. researchgate.net
Key design considerations include:
Nature of the R groups: While the focus here is on the hydroxymethyl group, modifying the substituents on the phosphorus atom can tune the steric and electronic properties of the phosphine oxide ligand.
Chelation: Incorporating multiple phosphine oxide moieties into a single molecule can lead to polydentate ligands. This chelate effect generally results in more stable metal complexes compared to their monodentate counterparts. researchgate.net
Functionalization: The hydroxymethyl groups themselves can be further functionalized to introduce other coordinating groups or to attach the ligand to solid supports or biomolecules. For example, THPO can react with various functional groups to form flame-retardant polymers. researchgate.net
Bifunctionality: Ligands can be designed to have both a phosphine oxide group for metal coordination and another functional group that can participate in catalysis or molecular recognition. Secondary phosphine oxides, for instance, can tautomerize to phosphinous acids, making them candidates for ligand-metal bifunctional catalysts. digitellinc.com
The design of chiral phosphine ligands is a significant area of research for asymmetric catalysis. tcichemicals.com While this is more established for phosphines, the principles of creating a chiral environment around a metal center can be extended to phosphine oxide ligands.
Below is an interactive data table summarizing key properties of the compounds discussed.
| Compound Name | Formula | Key Role/Property | Coordinating Atom |
| This compound | (HOCH₂)₃PO | Stabilizing agent for nanoparticles rsc.org | Oxygen wikipedia.org |
| Tris(hydroxymethyl)phosphine | P(CH₂OH)₃ | Water-soluble ligand for catalysis researchgate.net | Phosphorus researchgate.net |
| Tetrakis(hydroxymethyl)phosphonium chloride | [P(CH₂OH)₄]Cl | Precursor in nanoparticle synthesis rsc.org | N/A (precursor) |
| Tris(2-carboxyethyl)phosphine oxide | (HOOCCH₂CH₂)₃PO | Forms complexes with transition metals nih.gov | Oxygen |
Advanced Materials Science Research Involving Tris Hydroxymethyl Phosphine Oxide
Polymer Science Applications as a Crosslinker and Chain-Extender
As a trifunctional alcohol, tris(hydroxymethyl)phosphine (B1196123) oxide (THPO) readily participates in reactions with various monomers, serving as an effective crosslinker and chain-extender. researchgate.netresearchgate.net This functionality allows for the creation of complex, three-dimensional polymer networks with enhanced properties. The incorporation of THPO into polymer backbones is a key strategy for improving characteristics such as flame retardancy and thermal stability. researchgate.netresearchgate.net
Integration into Polyurethanes
THPO is widely utilized in the production of polyurethanes, where it reacts with isocyanates to form urethane (B1682113) linkages. researchgate.netresearchgate.net Its integration into the polyurethane matrix introduces phosphorus, a well-known flame-retardant element. cnrs.fr Research has shown that the inclusion of THPO can significantly increase the limiting oxygen index (LOI) of polyurethane foams, a measure of their resistance to combustion. cnrs.frkeypoint.kz For instance, the introduction of THPO can elevate the LOI to over 30 and help achieve a UL94-V-0 flame retardant rating. keypoint.kzxingfagroup.com This is attributed to the ability of phosphorus compounds to promote char formation during combustion, creating a protective layer that insulates the underlying material from heat and oxygen. cnrs.fr
A study by Chen et al. demonstrated that in flexible polyurethane foam, THPO primarily acts in the condensed phase, with over 60% of the phosphorus remaining in the char residue after combustion. cnrs.fr This highlights the efficiency of THPO as a reactive flame retardant that becomes a permanent part of the polymer structure, leading to long-lasting fire resistance. xingfagroup.com Furthermore, a novel hyperbranched poly(urethane-phosphine oxide) (HPUPO) has been synthesized from 4,4'-diphenylmethane diisocyanate (MDI) and THPO. cnrs.fr This HPUPO acts as a modifier for epoxy resins, where the hydroxyl groups catalyze the curing process and the rigid structure enhances the modulus and strength of the final material. cnrs.fr
Table 1: Impact of THPO on Polyurethane Properties
| Property | Observation | Reference |
| Flame Retardancy | Increased Limiting Oxygen Index (LOI) to >30 | keypoint.kzxingfagroup.com |
| Flame Retardancy | Achieved UL94-V-0 rating | keypoint.kzxingfagroup.com |
| Combustion Behavior | Promotes char formation | cnrs.fr |
| Curing Reactivity (in HPUPO modified epoxy) | Catalytic effect of hydroxyl groups improves curing | cnrs.fr |
| Mechanical Properties (in HPUPO modified epoxy) | Increased modulus and strength | cnrs.fr |
Applications in Polyethers and Polyesters
The reactivity of THPO's hydroxymethyl groups extends to the synthesis of polyethers and polyesters. researchgate.netresearchgate.net It can be used as an initiator for the production of polyether polyols or as an additive that reacts with other monomers. keypoint.kzxingfagroup.com In polyester (B1180765) synthesis, THPO can be esterified with carboxylic acids or their derivatives. researchgate.netresearchgate.net For example, reactions with acyl chlorides in the presence of a base lead to the formation of tris-esters. researchgate.net
The incorporation of THPO into these polymer chains imparts inherent flame retardancy due to the phosphorus content. researchgate.netresearchgate.net This approach avoids the use of halogenated flame retardants, which are facing increasing environmental and health concerns. researchgate.net The resulting phosphorus-containing polyethers and polyesters often exhibit improved thermal stability and hydrolysis resistance due to the stable P-C bonds in the THPO molecule. cnrs.frrsc.org
Development of Composite Materials
THPO is also a key component in the development of advanced composite materials. researchgate.netresearchgate.net Its ability to act as a crosslinker allows for the creation of robust, three-dimensional networks that can reinforce various matrices. researchgate.netresearchgate.net The presence of phosphorus in these composites not only enhances their flame retardancy but can also improve their adhesion to fillers and fibers.
For instance, THPO can be used to modify the surface of fillers or to create a phosphorus-containing matrix that encapsulates reinforcing agents. This leads to composite materials with a synergistic combination of properties, including high strength, thermal stability, and fire resistance, making them suitable for demanding applications in various industries. cnrs.fr
Research on Phosphorus-Containing Polymeric Structures
The synthesis of polymers with phosphorus integrated directly into their backbone has been a significant area of research, and THPO is a valuable building block in this endeavor. researchgate.netresearchgate.net These phosphorus-containing polymers often exhibit unique properties, including enhanced flame retardancy, thermal stability, and, in some cases, interesting optical or electrical characteristics. rsc.org
One area of research involves the synthesis of multifunctional monomers derived from THPO. For example, tris(allyloxymethyl)phosphine oxide (TAOPO) can be synthesized from tetrakis(hydroxymethyl)phosphonium (B1206150) sulfate (B86663) (THPS), an eco-friendly raw material. rsc.org TAOPO can then undergo thiol-ene photopolymerization with polythiols to create crosslinked poly(phosphine oxide) networks. rsc.org These resulting polymers have been shown to possess excellent hydrolysis resistance due to the stable phosphorus-carbon bonds, high gel content, and good thermal stability. rsc.org
Another approach involves the preparation of polymers with bis(hydroxymethyl)phosphine oxide pendant groups through techniques like reversible addition–fragmentation transfer (RAFT) polymerization. acs.org This allows for the creation of reactive polymers that can undergo further modifications, opening up possibilities for a wide range of functional materials. acs.org
Table 2: Properties of a Crosslinked Polymer from TAOPO
| Property | Finding | Reference |
| Hydrolysis Resistance | Long-term resistance due to P-C bonds | rsc.org |
| Gel Content | High | rsc.org |
| Dielectric Properties | High dielectric constant, low dielectric loss | rsc.org |
| Optical Properties | Excellent transparency, high refractive index, high Abbe number | rsc.org |
| Thermal Stability | High | rsc.org |
Modification of Resin Systems (e.g., Epoxy Resins, Phenol-Formaldehyde Resins)
The reactive nature of THPO makes it an effective modifier for various thermosetting resin systems, including epoxy resins and phenol-formaldehyde resins. researchgate.netresearchgate.net
In the case of epoxy resins, THPO can react with the epoxy groups, becoming chemically incorporated into the crosslinked network. researchgate.netcnrs.fr This modification can enhance the flame retardancy and thermal stability of the cured epoxy. Research has shown that a hyperbranched poly(urethane-phosphine oxide) (HPUPO) synthesized from THPO can effectively modify epoxy resins. cnrs.fr The hydroxyl groups of the HPUPO can catalyze the curing reaction, while its rigid structure contributes to improved mechanical properties of the final material. cnrs.fr
For phenol-formaldehyde resins, the condensation of THPO with phenols can occur through a cleavage of a P-C bond in THPO, leading to the liberation of formaldehyde (B43269) and the formation of flame-retardant THPO-phenol resins. researchgate.net This process allows for the direct incorporation of phosphorus into the resin structure, providing a permanent flame-retardant effect. researchgate.net
Exploratory Research in Biomedical and Biological Systems Utilizing Tris Hydroxymethyl Phosphine Oxide
Investigation as a Reducing Agent in Protein Chemistry (e.g., Disulfide Bond Reduction)
In protein chemistry, the reduction of disulfide bonds is a critical step for various analytical and preparative procedures. While tertiary phosphines are known to be effective at reducing disulfides to thiols, the role of their oxidized counterparts, phosphine (B1218219) oxides, is different.
Tris(hydroxymethyl)phosphine (B1196123) (THP), the precursor to THPO, is a water-soluble phosphine that can act as a reducing agent for disulfide bonds. biosynth.comharvard.edu The reduction process is efficient because the formation of the stable phosphorus-oxygen double bond in the resulting phosphine oxide, THPO, makes the reaction essentially irreversible. biosynth.com However, the use of THP as a reducing agent has been limited due to its unpleasant odor and the potential to generate formaldehyde (B43269) as a byproduct. harvard.edu
Conversely, Tris(hydroxymethyl)phosphine oxide (THPO) is the stable, oxidized product of this reaction. wikipedia.org The synthesis of THPO is achieved through the straightforward oxidation of THP. researchgate.net As the oxidized form, THPO itself does not function as a reducing agent for disulfide bonds. Its significance in this context is as the stable end-product of the reduction reaction carried out by its phosphine precursor, THP. Other phosphine-based reducing agents, such as Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and Tris(3-hydroxypropyl)phosphine (THPP), are more commonly used for disulfide bond reduction in biochemical applications due to their stability and efficiency. biosynth.comnih.gov
Research into its Role as a Precursor for Biologically Active Molecules
THPO has proven to be a valuable and versatile precursor for synthesizing a range of other molecules with potential biological activity. researchgate.net Its three hydroxymethyl groups can be readily modified, allowing for the construction of more complex structures.
One significant pathway involves the halogenation of THPO to produce tris(chloromethyl)phosphine oxide or tris(bromomethyl)phosphine oxide. researchgate.net These halogenated intermediates are useful for further syntheses, such as the creation of tris(aminomethyl)phosphine oxide and other multifunctional organophosphorus compounds. researchgate.net
Another promising area of research involves the functionalization of THPO with nucleobases. researchgate.net By protecting two of the hydroxyl groups, researchers have successfully coupled THPO with nucleobases like N-3-benzoylthymine and adenine. researchgate.net This creates a DNA-like unit where the THPO moiety mimics parts of the deoxyribose sugar. researchgate.net These derivatives can then be converted into phosphoramidite (B1245037) monomers, which are suitable for incorporation into growing oligonucleotide chains. researchgate.net This line of research opens the door to creating novel DNA analogs with potential therapeutic or diagnostic applications.
The table below summarizes key transformations of THPO into other potentially bioactive molecules.
| Precursor | Reaction/Modification | Resulting Molecule/Intermediate | Potential Application Area |
| This compound (THPO) | Halogenation | Tris(chloromethyl)phosphine oxide / Tris(bromomethyl)phosphine oxide | Synthesis of multifunctional organophosphorus compounds |
| Tris(chloromethyl)phosphine oxide | Amination | Tris(aminomethyl)phosphine oxide | Synthesis of podands and other complex molecules |
| Protected THPO Derivatives | Coupling with Nucleobases | THPO-functionalized nucleosides | Antiviral research, oligonucleotide synthesis |
| THPO-functionalized nucleosides | Phosphitylation | Phosphoramidite monomers | Incorporation into custom DNA/RNA strands |
Probing its Potential in Biomedical Imaging Research as a ³¹P-MRS Probe
One of the most well-documented exploratory uses of THPO is as a probe for in vivo ³¹P magnetic resonance spectroscopy (³¹P-MRS). biosynth.comresearchgate.net This non-invasive imaging technique is attractive for biomedical applications because the ³¹P nucleus has 100% natural abundance and high NMR sensitivity. researchgate.net
For a compound to be an effective ³¹P-MRS probe, it needs to be non-toxic, water-soluble, metabolically stable, and have a unique signal in the ³¹P NMR spectrum that doesn't overlap with endogenous phosphorus-containing molecules like ATP. biosynth.comresearchgate.net Research has shown that THPO possesses these critical characteristics. biosynth.com
In studies using mice, intravenously injected THPO was shown to be stable in vivo, with no metabolites observed. biosynth.com The compound was excreted unmetabolized in the urine. biosynth.com The NMR signal from THPO appeared in the region of interest within a minute of injection, and no toxicity was observed in the mice. biosynth.comresearchgate.net The peak concentrations were reached in the liver and kidney within 15 and 60 minutes, respectively. biosynth.com These findings strongly suggest that THPO is a promising candidate for use as a ³¹P-MRS probe. Researchers propose that by incorporating hydroxymethylphosphine oxides like THPO into targeted drugs, such as peptides or antibodies, it may be possible to monitor the distribution and localization of these drugs in the body in real-time using ³¹P-MRS. biosynth.com
The key findings from the feasibility studies of THPO as a ³¹P-MRS probe are highlighted below.
| Property | Research Finding | Citation |
| In Vivo Stability | THPO is stable, with no metabolites observed after injection in mice. | biosynth.com |
| Excretion | Excreted exclusively and unmetabolized in urine. | biosynth.com |
| Toxicity | No toxicity was observed in mice following injection. | biosynth.comresearchgate.net |
| NMR Signal | Exhibits a unique resonance peak in ³¹P NMR spectroscopy. | biosynth.comresearchgate.net |
| Signal Appearance | The NMR signal appears in the region of interest within one minute of injection. | biosynth.com |
| Biodistribution | Peak concentrations reached in the liver within 15 minutes and in the kidney within 60 minutes. | biosynth.com |
Research into its Application in Drug Delivery System Design
The chemical versatility of THPO and its favorable properties as an imaging probe have led to research into its application in the design of drug delivery systems. The ability to functionalize nanoparticles or drug molecules with a moiety that can be tracked non-invasively is a significant advantage in developing targeted therapies.
The research into THPO as a ³¹P-MRS probe directly supports its potential role in drug delivery. biosynth.com By attaching THPO to a therapeutic molecule, it could act as a tag to monitor where the drug goes in the body, how it accumulates in target tissues, and how quickly it is cleared. biosynth.com This provides a method for assessing the pharmacokinetics of a drug without relying on radioactive labels.
Furthermore, the ability to chemically modify THPO, as demonstrated by its use as a precursor for biologically active molecules, is crucial for integrating it into drug delivery systems. researchgate.netresearchgate.net For example, THPO can be functionalized and then attached to polymers, nanoparticles, or antibodies designed to target specific cells, such as cancer cells. nih.govmdpi.com This dual-functionality—acting as both a structural component and an imaging agent—makes THPO a compound of interest in the development of advanced "theranostic" systems, which combine therapy and diagnostics.
Future Perspectives and Emerging Research Avenues for Tris Hydroxymethyl Phosphine Oxide
Development of Novel Synthetic Methodologies
The synthesis of THPO has conventionally relied on the oxidation of tris(hydroxymethyl)phosphine (B1196123) (THP) or the neutralized forms of tetrakis(hydroxymethyl)phosphonium (B1206150) salts like the chloride (THPC) or sulfate (B86663) (THPS), typically using oxidizing agents such as hydrogen peroxide or air. researchgate.net In alkaline aqueous solutions, THP can also be oxidized by water. researchgate.net
A notable advancement in its synthesis is a novel process that utilizes a strongly basic anion exchange resin. google.com This method allows for the production of THPO from a tetrakis(hydroxymethyl)phosphonium salt, offering an alternative pathway that can be modulated by the choice of experimental conditions. google.com The use of a resin can simplify purification and avoid heavy-metal catalysts that are sometimes used in related phosphine (B1218219) chemistry. google.com
Looking forward, a significant frontier in the synthesis of phosphorus compounds is the development of asymmetric methods to produce P-stereogenic, or chiral, molecules. nsf.govnih.gov While much of this research has focused on secondary phosphine oxides (SPOs), the principles could be extended to THPO. nsf.gov The creation of enantiopure THPO or its derivatives could open doors to its use in asymmetric catalysis or as chiral building blocks for pharmaceuticals and advanced materials. Future research will likely focus on developing stereoselective synthetic routes, potentially using chiral auxiliaries or catalysts to control the configuration at the phosphorus center. nsf.gov
Exploration of Underexplored Chemical Reactivity
The reactivity of THPO is largely defined by its three hydroxyl (-OH) groups, which behave as primary alcohols. This allows THPO to react readily with isocyanates, epoxides, and carboxylic acid derivatives to form polyesters and polyurethanes. researchgate.net However, its full chemical potential remains partially untapped.
Emerging research explores several less conventional reaction pathways:
P-C Bond Cleavage: Condensation reactions of THPO with phenols can proceed through the cleavage of a phosphorus-carbon bond, liberating formaldehyde (B43269) and forming THPO-phenol resins, which have applications as flame retardants. researchgate.net
Halogenation: The hydroxyl groups can be substituted with halogens to yield tris(chloromethyl)phosphine oxide or tris(bromomethyl)phosphine oxide. researchgate.net These halogenated derivatives serve as versatile intermediates for synthesizing other multifunctional organophosphorus compounds, such as tris(aminomethyl)phosphine oxide. researchgate.net
Functional Monomer Synthesis: THPO can react with functionalized alkyl halides to create monomers with pendant groups like allyl or propargyl, which are suitable for polymerization or further modification. researchgate.net
Catalytic Activity: Recent studies have shown that other phosphine oxides can act as catalysts, for instance, in the chlorination of alcohols under Appel conditions. rsc.org Investigating the potential for THPO or its derivatives to catalyze organic transformations is a promising and underexplored research area.
| Reaction Type | Reactant | Product/Application | Significance |
| Esterification/Urethane (B1682113) Formation | Carboxylic acid derivatives, Isocyanates | Polyesters, Polyurethanes | Primary use in flame-retardant polymers. researchgate.net |
| P-C Bond Cleavage | Phenols | THPO-phenol resins | Creates novel flame-retardant materials. researchgate.net |
| Halogenation | Halogenating agents | Tris(halomethyl)phosphine oxides | Versatile intermediates for new compounds. researchgate.net |
| Etherification | Functionalized alkyl halides | Monomers with pendant groups | Expands utility in polymer synthesis. researchgate.net |
| Catalysis | Alcohols (under Appel conditions) | Chlorinated alkanes | Potential new catalytic applications for phosphine oxides. rsc.org |
Advanced Materials Development and Performance Enhancement
The primary application of THPO is as a reactive flame retardant. xingfagroup.com When incorporated into polymer matrices such as polyurethane foams, it significantly enhances their fire resistance, helping them achieve high ratings like UL94-V-0 and increasing the limiting oxygen index. xingfagroup.com Its advantages include low smoke and toxicity during combustion, high char formation, and excellent compatibility with polyether polyols, all while maintaining the mechanical properties of the host material. xingfagroup.com
Future research is aimed at leveraging THPO for more advanced materials:
High-Performance Polymers: By acting as a crosslinker or chain extender, THPO can be used to create highly durable and resistant polymers and composite materials. researchgate.net Its trifunctional nature allows for the formation of complex, three-dimensional polymer networks.
Novel Photoinitiators: Research into other phosphine oxide structures has shown their potential as highly reactive Type I photoinitiators for near-UV light-induced radical polymerization. nih.gov Synthesizing derivatives of THPO with suitable chromophores could lead to new, efficient photoinitiators for applications in 3D printing, coatings, and adhesives.
| Material Application | Role of THPO | Performance Enhancement | Reference |
| Polyurethane Rigid Foam | Reactive Flame Retardant | Increases Limiting Oxygen Index to >30; Achieves UL94-V-0 rating; Low smoke generation. | xingfagroup.com |
| Polyethers/Polyesters | Crosslinker / Chain Extender | Forms flame-retardant polymers with enhanced network structure. | researchgate.net |
| Phenolic Resins | Reactant | Forms flame-retardant THPO-phenol resins via P-C bond cleavage. | researchgate.net |
| Potential Photoinitiators | Precursor to photoactive derivatives | Could enable efficient near-UV polymerization. | nih.gov |
Interdisciplinary Research with Biological and Nanoscience Fields
The unique properties of THPO make it a candidate for exciting applications at the intersection of chemistry, biology, and nanoscience.
Biological Applications: A significant emerging application for THPO is in biomedical imaging. Research has demonstrated its feasibility as a probe for in vivo ³¹P Magnetic Resonance Spectroscopy (³¹P-MRS). nih.gov In studies using mice, THPO was found to be non-toxic and metabolically stable, being excreted without undergoing any change. nih.gov Its unique signal in the ³¹P-NMR spectrum does not overlap with endogenous phosphorus signals, making it an ideal marker. nih.gov The future vision is to incorporate hydroxymethylphosphine oxides like THPO into targeted drugs, such as peptides or antibodies. This would allow researchers and clinicians to non-invasively monitor the distribution and concentration of these drugs in the body in real-time. nih.gov
Nanoscience Applications: In the field of nanoscience, the closely related compound tris(hydroxymethyl)phosphine (THP) has been used to cap gold nanoparticles (AuNPs). acs.orgresearchgate.net These THP-capped AuNPs, which are roughly 1-2 nm in diameter, can bind densely to DNA strands. This assembly then acts as a template for the electroless plating of gold, creating conductive nanowires with diameters as small as 30-40 nm. acs.orgresearchgate.net
Given that THPO is the more oxidatively stable form, it represents a promising candidate for similar applications. Using THPO as a capping agent could lead to the formation of more robust and stable nanoparticles, enhancing their shelf-life and performance in applications such as nanoelectronics and biosensors. The exploration of THPO-capped nanoparticles and their interaction with biological molecules like DNA is a key avenue for future interdisciplinary research. acs.org
| Field | Application | Key Findings / Future Goal | Reference |
| Biological Science | In Vivo ³¹P-MRS Probe | THPO is non-toxic, metabolically stable, and has a unique NMR signal. Goal: Attach to drugs to track their in vivo distribution. | nih.gov |
| Nanoscience | Nanoparticle Capping Agent | Precursor THP is used to make AuNPs for nanowire fabrication. Goal: Use more stable THPO to create robust nanoparticles for electronics and sensors. | acs.orgresearchgate.net |
Q & A
Basic: What spectroscopic methods are recommended to confirm the synthesis of THPO and assess its purity?
Answer:
- Nuclear Magnetic Resonance (NMR): Use P NMR to identify the phosphorus environment. THPO typically exhibits a singlet in P NMR due to the symmetric P=O group. Compare shifts with known phosphine oxides (e.g., triphenylphosphine oxide at ~30 ppm) .
- Infrared (IR) Spectroscopy: The P=O stretching vibration appears near 1150–1250 cm. Hydroxymethyl (-CHOH) groups show broad O-H stretches around 3200–3600 cm .
- X-ray Diffraction (XRD): For crystalline samples, XRD can determine bond lengths (e.g., P=O ~1.51 Å) and hydrogen-bonding networks involving hydroxyl groups .
Basic: What are the optimal conditions for synthesizing THPO from tris(hydroxymethyl)phosphine?
Answer:
- Oxidation Reaction: Use hydrogen peroxide (HO) as a green oxidizer in aqueous or alcoholic media at 25–50°C. Monitor completion via P NMR .
- Purification: Recrystallize from ethanol/water mixtures to remove unreacted phosphine or byproducts. Vacuum drying ensures removal of residual solvents .
Advanced: How can hydrogen-bonding interactions in THPO complexes be systematically characterized?
Answer:
- X-ray Crystallography: Resolve hydrogen-bond distances (e.g., O-H···O/P interactions) and angles in co-crystals with hydrogen donors like HO or phenols .
- Computational Modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) quantify interaction energies and electron density distribution in hydrogen-bonded networks .
- Variable-Temperature IR: Track shifts in O-H and P=O bands to assess hydrogen-bond strength under thermal stress .
Advanced: What methodologies enhance THPO's incorporation into flame-retardant polymer composites?
Answer:
- Microencapsulation: React THPO with toluene diisocyanate (TDI) in a solvent (e.g., DMF) to form polyurethane-coated expandable graphite (MEG). Characterize encapsulation efficiency via SEM-EDS and TGA .
- Compatibilization: Use THPO as a crosslinker in ethylene-propylene-diene (EPDM) blends. Optimize dispersion via melt-blending at 180–200°C and assess flame retardancy using cone calorimetry (peak heat release rate reduction >30%) .
Advanced: What green chemistry approaches enable the deoxygenation of THPO to tris(hydroxymethyl)phosphine?
Answer:
- Silane-Based Reduction: Use phenylsilane (PhSiH) with a catalytic Pd/C system in THF at 60°C. Monitor reaction progress via P NMR (shift from ~30 ppm to ~-20 ppm for the phosphine) .
- Solvent Selection: Replace chlorinated solvents with cyclopentyl methyl ether (CPME) to reduce environmental impact. Achieve >90% yield with 0.5 mol% catalyst .
Basic: How does THPO's electronic structure influence its basicity compared to other phosphine oxides?
Answer:
- Inductive Effects: Electron-donating hydroxymethyl groups increase electron density on phosphorus, enhancing basicity. Compare pKa values with trimethylphosphine oxide (pKa ~1.5) using potentiometric titration .
- Solvent Effects: In polar solvents (e.g., DMSO), THPO's basicity decreases due to solvation stabilization of the conjugate acid .
Advanced: What computational strategies predict THPO's reactivity in coordination chemistry?
Answer:
- Frontier Orbital Analysis: Calculate HOMO/LUMO energies (e.g., via Gaussian 09) to identify nucleophilic (P=O) and electrophilic (O-H) sites.
- Molecular Dynamics (MD): Simulate THPO’s binding to lanthanides (e.g., Eu) using force fields parameterized for phosphine oxides. Validate with EXAFS data .
Advanced: How can THPO be functionalized to create hydrolytically stable derivatives for biomedical applications?
Answer:
- Etherification: React THPO with allyl bromide in basic conditions to form tris(allyloxymethyl)phosphine oxide. Confirm substitution via H NMR (allyl protons at δ 5.8–5.2 ppm) .
- Thiol-Ene Click Chemistry: Crosslink allylated THPO with dithiols under UV light (λ = 365 nm). Assess hydrolytic stability in PBS (pH 7.4) over 7 days .
Basic: What are critical storage conditions to prevent THPO degradation?
Answer:
- Moisture Control: Store under argon in sealed containers with desiccants (e.g., molecular sieves). Hydroxymethyl groups are prone to hydrolysis in humid environments .
- Temperature: Keep below 25°C; prolonged exposure to >40°C accelerates oxidation .
Advanced: How does THPO's coordination mode affect catalytic activity in transition metal complexes?
Answer:
- Spectroscopic Validation: Use X-ray Absorption Spectroscopy (XAS) to determine binding geometry (e.g., monodentate vs. bidentate). Compare pre-edge features in XANES for metal oxidation states .
- Catalytic Testing: Evaluate THPO-Pd complexes in Suzuki-Miyaura coupling. Optimize ligand-to-metal ratios (1:1 to 2:1) and assess turnover frequency (TOF) in aryl bromide reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
